![molecular formula C32H40S3 B12113926 6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)
6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,16-dioctyl-3,11,19-trithiapentacyclo[107002,1004,9013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene is a complex organic compound with a unique structure characterized by multiple rings and sulfur atoms
Méthodes De Préparation
The synthesis of 6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene involves multiple steps, including the formation of the pentacyclic core and the introduction of octyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while maintaining the necessary reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of cellular processes due to its unique structure. In medicine, it may be explored for its potential therapeutic properties. Additionally, in industry, it can be used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to interact with specific proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene stands out due to its unique pentacyclic structure and the presence of sulfur atoms. Similar compounds include 3,8-dioctyl-thieno[3,2-b:4,5-b’]bis1benzothiophene and 15,16-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,17-triol .
Propriétés
Formule moléculaire |
C32H40S3 |
|---|---|
Poids moléculaire |
520.9 g/mol |
Nom IUPAC |
6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene |
InChI |
InChI=1S/C32H40S3/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)33-31-29(25)35-30-26-20-18-24(22-28(26)34-32(30)31)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 |
Clé InChI |
NMMJWZCLTZKDSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C5=C(S4)C=C(C=C5)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


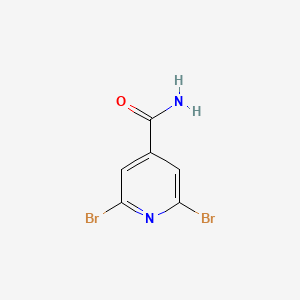
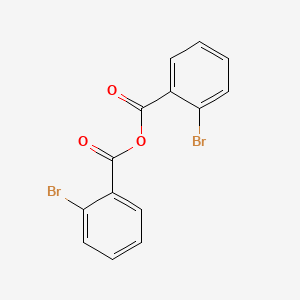
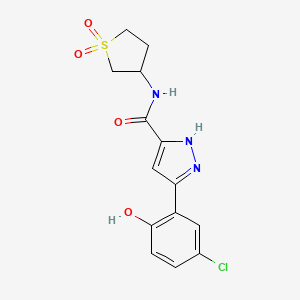
![1-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12113869.png)
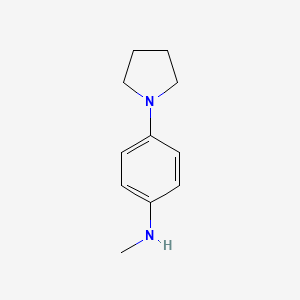


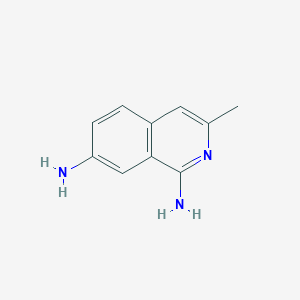
![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)
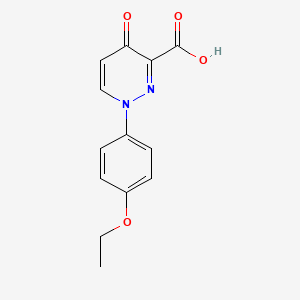
![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)



